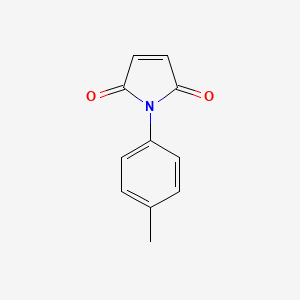

p-Tolylmaleimide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFXNGDHQPMIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25989-85-9 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10167512 | |

| Record name | Maleimide, N-p-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-28-3, 25989-85-9 | |

| Record name | N-(4-Methylphenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,p-Tolylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC148146 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Tolylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-p-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(PARA-TOLYL)-MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,P-TOLYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB7TXV3P6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(p-tolyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(p-tolyl)maleimide, a valuable reagent in bioconjugation, polymer chemistry, and pharmaceutical development. This document details the prevalent synthetic methodologies, complete with experimental protocols and comparative data, to assist researchers in the efficient preparation of this compound.

Introduction

N-(p-tolyl)maleimide belongs to the class of N-substituted maleimides, which are notable for their reactivity as Michael acceptors, particularly towards thiol groups. This reactivity makes them essential tools for the selective modification of proteins and other biomolecules. The p-tolyl substituent offers a hydrophobic and aromatic moiety that can influence the physicochemical properties of the resulting conjugates. The synthesis of N-(p-tolyl)maleimide is typically achieved through a two-step process: the formation of the intermediate N-(p-tolyl)maleamic acid, followed by its cyclodehydration to yield the final product.

Synthetic Pathways

The primary route for the synthesis of N-(p-tolyl)maleimide is a two-step process, as illustrated below.

Caption: General two-step synthesis of N-(p-tolyl)maleimide.

An alternative one-pot synthesis approach has also been explored, often utilizing microwave irradiation to accelerate the reaction and improve yields.[1]

Experimental Protocols

Below are detailed experimental protocols for the two-step synthesis of N-(p-tolyl)maleimide.

Step 1: Synthesis of N-(p-tolyl)maleamic acid

This step involves the acylation of p-toluidine with maleic anhydride to form the corresponding maleamic acid.

Protocol 1: Using Dichloromethane

-

In a round-bottom flask, dissolve maleic anhydride (0.1 mol) in 200 mL of dichloromethane.

-

To this solution, add p-toluidine (0.1 mol) portion-wise with stirring.

-

Stir the reaction mixture at room temperature (25°C) for 12 hours.

-

The precipitated product, N-(p-tolyl)maleamic acid, is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of N-(p-tolyl)maleimide (Cyclodehydration)

This step involves the ring closure of the maleamic acid intermediate to form the imide.

Protocol 2: Using Acetic Anhydride and Sodium Acetate

-

Suspend the dried N-(p-tolyl)maleamic acid (0.1 mol) in benzene (200 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add triethylamine (0.21 mol) and acetic anhydride (0.1 mol) dropwise to the suspension.

-

Heat the mixture to reflux (approximately 80°C) and maintain for 1 hour.

-

After cooling to room temperature, wash the reaction mixture with a 10% aqueous sodium hydroxide (NaOH) solution to remove unreacted acetic anhydride and acetic acid.

-

The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude N-(p-tolyl)maleimide can be purified by distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[2]

Protocol 3: Using Phosphorus Pentoxide as a Catalyst [3]

-

Dissolve p-aminophenol (0.15 mol) and maleic anhydride (0.15 mol) separately in dimethylformamide (DMF) (50 mL each).

-

Add the maleic anhydride solution dropwise to the p-aminophenol solution and stir for 2 hours at 20°C.

-

In a separate flask, dissolve phosphorus pentoxide (P₂O₅) (12 g) in a mixture of concentrated sulfuric acid (10 mL) and DMF (70 mL).

-

Add this catalytic mixture dropwise to the reaction mixture and stir for 2 hours at 70°C.

-

Cool the reaction mixture in an ice bath and pour it into cold water to precipitate the product.

-

The precipitate is collected by filtration, washed with water, and dried.

Comparative Data of Synthetic Methods

The choice of synthetic method can significantly impact the yield and purity of the final product. The following table summarizes quantitative data from various reported methods.

| Method | Starting Materials | Solvent(s) | Catalyst/Dehydrating Agent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| Conventional Two-Step | Maleic anhydride, p-toluidine | Dichloromethane, Benzene | Acetic anhydride, Et₃N | ~13 hours | Good | 148-150 | [2] |

| P₂O₅ Catalyzed | Maleic anhydride, p-toluidine | DMF | P₂O₅, H₂SO₄ | ~4 hours | 50 | 148-150 | [3] |

| Microwave-assisted (One-pot) | Maleic anhydride, p-toluidine | None (solvent-less) | None | Short | Excellent | - | [1] |

| Phase Transfer Catalysis | N-(p-tolyl)maleamic acid | Dichloromethane | TBAB, Na₂CO₃, (CH₃)₂SO₄ | 8 hours | Very Good | - | [4] |

Note: "Good," "Excellent," and "Very Good" are qualitative descriptors from the source material where specific quantitative yields were not provided.

Characterization Data

The synthesized N-(p-tolyl)maleimide can be characterized using various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR (in CDCl₃) | δ (ppm): 7.27-7.19 (m, 4H, Ar-H), 6.83 (s, 2H, HC=CH), 2.38 (s, 3H, CH₃). | [5] |

| ¹³C NMR (in CD₃OD) | δ (ppm): 164.99 (C=O), 134.48 (HC=CH of maleimide), 128.11, 126.36, 125.81, 120.71 (C=C, aromatic), 19.96 (CH₃). | [3] |

| FT-IR (KBr disc) | cm⁻¹: 3088 (HC=CH), 1708 (C=O), 1632 (aromatic ring), 1316 (CH₃), 823 (p-substituted Ar). | [3] |

| Molecular Weight | 187.2 g/mol | [6] |

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of N-(p-tolyl)maleimide.

Caption: General experimental workflow for the two-step synthesis.

Conclusion

The synthesis of N-(p-tolyl)maleimide is a well-established process that can be achieved through multiple effective routes. The traditional two-step method involving the formation and subsequent cyclodehydration of N-(p-tolyl)maleamic acid is reliable and widely used. For researchers seeking to optimize this synthesis, variations employing microwave assistance or phase transfer catalysis offer potential advantages in terms of reaction time and yield. Careful selection of reagents, solvents, and reaction conditions, as detailed in this guide, is crucial for obtaining a high-purity product suitable for demanding applications in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. US5136052A - Process for the manufacture of n-phenylmaleimide - Google Patents [patents.google.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

p-Tolylmaleimide chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of p-Tolylmaleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize maleimide derivatives in their work. This document presents quantitative data in structured tables, details experimental protocols for synthesis and characterization, and includes visualizations for key chemical processes.

Chemical and Physical Properties

This compound, also known as N-(4-methylphenyl)maleimide, is a solid organic compound at room temperature. Its core structure consists of a maleimide ring attached to a p-tolyl group. This substitution influences its electronic properties and reactivity.

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| CAS Number | 1631-28-3[1] |

| Appearance | Solid |

| Melting Point | 148–150 °C[2] |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF)[2] |

| Purity | >98% |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral data.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CD₃OD[2]

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.17–7.57 | m | 4H | Aromatic (Ar-H) | |

| 6.98–7.21 | m | 2H | Olefinic (HC=CH) | |

| 2.35 | s | 3H | Methyl (CH₃) |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| 164.99 | Carbonyl (C=O) | |

| 134.48 | Olefinic (HC=CH) | |

| 128.11, 126.36, 125.81, 120.71 | Aromatic (Ar-C) | |

| 19.96 | Methyl (CH₃) |

1.2.2. Infrared (IR) Spectroscopy

Sample Preparation: KBr disc[2]

| Wavenumber (cm⁻¹) | Assignment |

| 3,088 | Olefinic C-H stretch (HC=CH) |

| 1,708 | Carbonyl C=O stretch |

| 1,632 | Aromatic ring C=C stretch |

| 1,316 | Methyl C-H bend (CH₃) |

| 823 | p-substituted Aromatic C-H bend |

1.2.3. Mass Spectrometry (MS) [3]

| m/z | Interpretation |

| 187 | [M]⁺ |

| 158 | [M - CO]⁺ |

| 130 | |

| 117 |

Experimental Protocols

Synthesis of N-(4-methylphenyl)maleimide

This protocol is adapted from a procedure for the synthesis of N-substituted maleimides.[2]

Materials:

-

p-Toluidine

-

Maleic anhydride

-

Dimethylformamide (DMF)

-

Phosphorus pentoxide (P₂O₅)

-

Sulfuric acid (H₂SO₄)

-

2-Propanol

-

Distilled water

Procedure:

-

Dissolve p-toluidine (0.15 mol) and maleic anhydride (0.15 mol) separately in 50 mL of DMF each to create solution A and solution B, respectively.

-

Add solution B dropwise into solution A to form solution C. Stir solution C for 2 hours at 20 °C in a water bath.

-

Prepare a mixture of P₂O₅ (12 g) dissolved in H₂SO₄ (10 mL) and DMF (70 mL).

-

Add this mixture dropwise into solution C and stir for 2 hours at 70 °C.

-

Cool the reaction mixture in an ice bath and then pour it into cold water to precipitate the product.

-

Filter the precipitate, wash it with distilled water, and recrystallize from 2-propanol.

-

Dry the final product in a vacuum oven at 65 °C for 24 hours.

Chemical Reactivity and Biological Interactions

Michael Addition Reactivity

The maleimide moiety of this compound is a Michael acceptor, readily undergoing Michael addition reactions with nucleophiles, particularly thiols.[4][5][6] This reactivity is fundamental to its application in bioconjugation for labeling proteins and other biomolecules at cysteine residues.

Biological Activity: Aquaporin Z Inhibition

This compound has been identified as an inhibitor of the water channel protein Aquaporin Z. This inhibitory activity suggests its potential as a molecular probe for studying the function of aquaporins.

References

Spectroscopic Profile of p-Tolylmaleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-tolylmaleimide (also known as N-(p-tolyl)maleimide or N-(4-methylphenyl)maleimide). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.17–7.57 | m | 4H | Aromatic protons |

| 6.98–7.21 | s | 2H | HC=CH of maleimide |

| 2.35 | s | 3H | CH₃ |

Solvent: CD₃OD[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 164.99 | C=O |

| 134.48 | HC=CH of maleimide |

| 128.11, 126.36, 125.81, 120.71 | Aromatic Carbons |

| 19.96 | CH₃ |

Solvent: CD₃OD[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3088 | Aromatic C-H stretch |

| 1708 | C=O stretch (imide) |

| 1632 | C=C stretch (aromatic ring) |

| 1316 | CH₃ bend |

| 823 | p-substituted aromatic C-H bend |

Sample Preparation: KBr disc[1]

Mass Spectrometry (MS)

While specific mass spectrometry data for the parent ion of this compound was not found in the initial search, the molecular weight of the compound is 187.2 g/mol . In a mass spectrum, one would expect to observe the molecular ion peak [M]⁺ at m/z 187.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of N-(4-methylphenyl)maleimide[1]

-

Preparation of Solutions: p-toluidine (0.15 mol) and maleic anhydride (0.15 mol) are dissolved separately in 50 mL of dimethylformamide (DMF) to yield solution A and solution B, respectively.

-

Reaction Mixture: Solution B is added dropwise into solution A to form solution C. The mixture is stirred for 2 hours at 20 °C in a water bath.

-

Catalyst Preparation: A mixture of di-phosphorus pentoxide (P₂O₅) (12 g) dissolved in sulfuric acid (H₂SO₄) (10 mL) and DMF (70 mL) is prepared.

-

Cyclization: The P₂O₅ mixture is added dropwise into solution C and stirred for 2 hours at 70 °C.

-

Precipitation and Purification: The reaction mixture is chilled in an ice bath and then poured into cold water to precipitate the product. The resulting yellow solid is filtered, washed, and dried.

The reported yield for this synthesis is 50%, with a melting point of 148–150 °C.[1]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer using deuterated methanol (CD₃OD) as the solvent.[1] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak.

-

IR Spectroscopy: The FT-IR spectrum was obtained using a potassium bromide (KBr) disc method.[1] The solid sample was mixed with KBr powder and pressed into a thin pellet for analysis.

-

Mass Spectrometry: While a specific experimental protocol for this compound was not detailed, mass spectra are typically acquired using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data and the logical relationship between the different spectroscopic techniques.

References

Crystal Structure of p-Tolylmaleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis of p-tolylmaleimide (N-(4-methylphenyl)maleimide). While a complete, publicly accessible crystal structure for this compound has not been identified in a comprehensive search of available literature and databases, this guide leverages data from the closely related analogue, N-phenylmaleimide, to illustrate the core structural features and analytical methodologies. Understanding the three-dimensional arrangement of this molecule is crucial for applications in materials science and drug development, as crystal packing can significantly influence physical properties such as solubility, stability, and bioavailability.

Data Presentation: Crystallographic Parameters

The following tables summarize key crystallographic data for N-phenylmaleimide, a structural analogue of this compound. This data is presented to provide a foundational understanding of the expected solid-state conformation.

Table 1: General Information for N-phenylmaleimide

| Parameter | Value |

| Chemical Formula | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 21/n |

Table 2: Unit Cell Parameters for N-phenylmaleimide [1]

| Parameter | Value |

| a | 3.9051(8) Å |

| b | 10.762(2) Å |

| c | 19.362(4) Å |

| α | 90° |

| β | 93.93(3)° |

| γ | 90° |

| Volume | 811.8(3) ų |

| Z | 4 |

Table 3: Selected Bond Lengths and Angles for N-phenylmaleimide

Note: Specific bond lengths and angles for N-phenylmaleimide were not detailed in the provided search results. The following are representative values for N-substituted maleimides and should be considered illustrative.

| Bond/Angle | Type | Expected Value (Å/°) |

| C=O | Carbonyl Bond Length | ~1.21 Å |

| C-N (imide) | Imide Bond Length | ~1.40 Å |

| C=C (maleimide) | Alkene Bond Length | ~1.34 Å |

| N-C (phenyl) | Phenyl Bond Length | ~1.44 Å |

| C-N-C | Imide Bond Angle | ~111° |

| O=C-N | Imide Bond Angle | ~125° |

| Interplanar Angle | (Phenyl Ring vs. Maleimide Ring) | 48.60(18)°[1][2] |

Experimental Protocols

The determination of the crystal structure of a compound like this compound involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.

Synthesis of N-(p-tolyl)maleimide

N-substituted maleimides are typically synthesized via a two-step reaction.

-

Formation of the Maleamic Acid: Maleic anhydride is reacted with p-toluidine in a suitable solvent, such as dichloromethane, at room temperature. This reaction opens the anhydride ring to form N-p-tolylmaleamic acid.

-

Cyclodehydration: The intermediate maleamic acid is then cyclized to the corresponding maleimide. This is often achieved by heating the amic acid with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.

The final product, this compound, is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A single, well-formed crystal of this compound, free of visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during cooling.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern that is recorded on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted beams are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. The positions of hydrogen atoms are often calculated geometrically and refined using a riding model.

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and crystal structure analysis of this compound.

References

An In-depth Technical Guide on the Solubility of p-Tolylmaleimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-Tolylmaleimide (N-(p-tolyl)maleimide), a crucial reagent in bioconjugation, polymer chemistry, and drug development. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. While extensive quantitative data for this compound is not widely published, this guide consolidates available information, presents data for analogous compounds, and provides detailed experimental protocols for determining solubility.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including:

-

Polarity: The principle of "like dissolves like" is fundamental. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound, with its polar imide group and non-polar tolyl group, exhibits a nuanced solubility profile.

-

Temperature: For most solid solutes, solubility increases with temperature as the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

-

Solvent-Solute Interactions: Hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the solvent and solute molecules play a significant role in the dissolution process.

Solubility Profile of this compound and Related Compounds

Direct quantitative solubility data for this compound across a wide range of common organic solvents is limited in publicly available literature. However, qualitative descriptions and data from analogous compounds provide valuable insights.

Qualitative Solubility of this compound:

General observations indicate that the presence of the 4-methylphenyl group enhances the reactivity and solubility of the maleimide core in organic solvents.[1] It is generally considered to be soluble in polar organic solvents.

Quantitative Solubility Data:

A specific study reported the solubility of this compound in a mixed solvent system designed for in vivo studies. While not a pure organic solvent, this data point provides a quantitative measure:

| Solvent System | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 | 13.36 | Saturation not reached |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 | 13.36 | Saturation not reached |

This indicates good solubility in formulations containing Dimethyl Sulfoxide (DMSO). Another study noted that 20% acetonitrile in a buffer was sufficient to solubilize N-aryl maleimides, suggesting acetonitrile is a suitable solvent.[2]

Solubility of Analogous N-Aryl Maleimides:

To provide a broader context, the solubility of N-phenylmaleimide, a closely related compound, and a more complex N-aryl maleimide are presented below.

Table 1: Solubility of N-Phenylmaleimide [3][4]

| Solvent | Solubility |

| Water | Slightly soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Benzene | Soluble |

Note: The term "soluble" is qualitative. Specific quantitative values were not provided in the source.

Table 2: Mole Fraction Solubility (x) of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Various Solvents at Different Temperatures [5]

| Temperature (K) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | 2-Butanone | Cyclohexanone | 1,4-Dioxane | Toluene |

| 285.15 | 0.198 | 0.165 | 0.115 | 0.101 | 0.089 | 0.011 |

| 295.15 | 0.245 | 0.203 | 0.142 | 0.125 | 0.110 | 0.014 |

| 305.15 | 0.299 | 0.247 | 0.173 | 0.152 | 0.134 | 0.017 |

| 315.15 | 0.359 | 0.297 | 0.208 | 0.183 | 0.161 | 0.021 |

| 325.15 | 0.427 | 0.354 | 0.248 | 0.218 | 0.192 | 0.025 |

| 335.15 | 0.503 | 0.417 | 0.292 | 0.257 | 0.226 | 0.030 |

| 345.15 | 0.588 | 0.488 | 0.341 | 0.300 | 0.264 | 0.036 |

| 355.15 | 0.682 | 0.566 | 0.396 | 0.349 | 0.307 | 0.042 |

This data illustrates a common trend for N-aryl maleimides: higher solubility in polar aprotic solvents like DMF and DMSO, and lower solubility in non-polar solvents like toluene, with solubility increasing with temperature.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in an organic solvent. This method is based on the widely used shake-flask method.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a calibration curve (absorbance vs. concentration).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period to reach equilibrium. A common duration is 24-48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Sample Analysis:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the standards.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

The solubility can be expressed in various units, such as mg/mL, g/100 mL, or mol/L.

-

Workflow for Solubility Determination

The logical process for determining the solubility of this compound can be visualized as follows:

Conclusion

While a comprehensive public database for the solubility of this compound in all common organic solvents is not yet available, this guide provides a foundational understanding for researchers. The provided qualitative information, along with quantitative data for analogous compounds, offers a strong starting point for solvent selection. The detailed experimental protocol and workflow diagram empower researchers to systematically and accurately determine the solubility of this compound in their specific solvent systems, facilitating its effective application in their research and development endeavors.

References

The Michael Addition Reaction of p-Tolylmaleimide with Thiols: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the reactivity of p-tolylmaleimide with thiol groups. This reaction, a cornerstone of bioconjugation chemistry, is widely employed for the site-specific modification of proteins, peptides, and other biomolecules. This document provides a detailed overview of the underlying mechanism, kinetic considerations, and practical experimental protocols, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding for researchers in drug development and life sciences.

Core Principles and Reaction Mechanism

The conjugation of this compound to a thiol-containing molecule proceeds via a Michael addition reaction. This highly efficient and specific reaction involves the nucleophilic attack of a thiolate anion on one of the electron-deficient vinyl carbons of the maleimide ring. The result is the formation of a stable thioether bond, covalently linking the two molecules.[1] This reaction's specificity for thiols over other nucleophilic groups, such as amines, is particularly pronounced at a neutral pH, being approximately 1,000 times faster.[1]

The reaction is initiated by the deprotonation of the thiol group (R-SH) to form the more reactive thiolate anion (R-S⁻). This anion then attacks the carbon-carbon double bond of the this compound ring. The resulting intermediate is subsequently protonated to yield the final, stable thioether conjugate.

Caption: Mechanism of the Michael addition of a thiol to this compound.

Factors Influencing the Reaction

Several factors can be modulated to optimize the efficiency of the conjugation and the stability of the resulting product. Careful control of these parameters is crucial for reproducible and successful bioconjugation.

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Optimal for thiol selectivity and to minimize maleimide hydrolysis. Below pH 6.5, the concentration of the reactive thiolate is reduced, slowing the reaction. Above pH 7.5, hydrolysis of the maleimide ring and reactions with amines become more prevalent.[1][2] |

| Temperature | 4 - 25 °C | Room temperature is generally sufficient for the reaction to proceed to completion. Lower temperatures (4°C) can be used for slower, more controlled reactions, particularly with highly reactive species.[2] |

| Maleimide:Thiol Molar Ratio | 1.1:1 - 20:1 | A molar excess of the maleimide is typically used to drive the reaction to completion. The optimal ratio is dependent on the specific reactants. For instance, ratios of 2:1 to 5:1 have been found to be optimal for specific peptide and nanobody conjugations, while a 10-20 fold excess is a common starting point for general protein labeling.[1][2][3] |

| Solvent | Phosphate, HEPES, or Tris buffers | The chosen buffer should be free of extraneous thiols.[2] Buffers should be degassed to prevent oxidation of thiol groups.[1] |

| Reaction Time | 30 minutes - 4 hours | The optimal reaction time should be determined by monitoring the progress of the reaction.[2] |

Experimental Protocols

The following sections provide generalized protocols for the conjugation of a this compound-activated molecule to a thiol-containing protein.

Materials and Reagents

-

Thiol-containing protein

-

This compound derivative

-

Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)[1]

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))

-

Anhydrous DMSO or DMF for dissolving the maleimide

-

Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)[1]

-

Inert gas (e.g., argon or nitrogen)[1]

Reduction of Disulfide Bonds (Optional)

If the target cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free thiols.

-

Dissolve the protein in a degassed buffer to a concentration of 1-10 mg/mL.[1]

-

Add a 10- to 100-fold molar excess of TCEP to the protein solution.[1][3]

-

Flush the reaction vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature.[1]

Caption: Workflow for the reduction of protein disulfide bonds.

Conjugation Reaction

-

Prepare a stock solution of the this compound derivative (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Add a 10-20 fold molar excess of the maleimide stock solution to the (reduced) protein solution while gently stirring.[1][4]

-

Flush the reaction vial with an inert gas, seal, and mix thoroughly.[1]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C. If using a fluorescent maleimide, protect the reaction from light.[1][4]

Purification of the Conjugate

Following the incubation, it is crucial to remove unreacted maleimide and any reducing agent.

-

Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (e.g., gel filtration), dialysis, or high-performance liquid chromatography (HPLC).[1]

Characterization

The degree of labeling can be determined using various analytical techniques, including UV-Vis spectroscopy if the maleimide derivative has a chromophore.

Caption: General experimental workflow for maleimide-thiol conjugation.

Potential Side Reactions and Considerations

While the maleimide-thiol reaction is highly specific, certain side reactions can occur and should be considered for optimal results.

-

Hydrolysis of the Maleimide Ring: The maleimide group is susceptible to hydrolysis, particularly at pH values above 7.5.[2] This hydrolysis renders the maleimide unreactive towards thiols. Therefore, it is recommended to prepare maleimide solutions fresh and perform the reaction promptly.[2]

-

Reaction with Amines: At pH values above 7.5, the reaction of maleimides with primary amines (e.g., lysine residues) can become a competing side reaction.[2] Maintaining the pH at or below 7.5 ensures selectivity for thiols.[2]

-

Thiol Oxidation: Thiol groups can be oxidized to form disulfide bonds, which are unreactive with maleimides.[1] The use of degassed buffers and the addition of a chelating agent like EDTA can help prevent this.[1] A reduction step with TCEP just prior to conjugation is also recommended to ensure the availability of free thiols.[1]

-

Retro-Michael Reaction: In some biological contexts, the thioether bond can undergo a retro-Michael reaction, leading to cleavage of the conjugate.[2]

Conclusion

The reaction of this compound with thiol groups is a robust and highly specific method for bioconjugation. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters such as pH, temperature, and molar ratios, researchers can achieve high conjugation efficiencies and stable products. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful application of this powerful chemical tool in drug development and various other scientific disciplines.

References

The Michael Addition of p-Tolylmaleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Michael addition reaction involving p-tolylmaleimide, a key reaction in bioconjugation and materials science. The document outlines the core mechanism, provides detailed experimental protocols, presents quantitative data, and discusses the influence of the p-tolyl substituent on the reaction kinetics and product stability.

Core Principles and Mechanism

The reaction between a thiol and an N-substituted maleimide is a specific example of a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] This reaction is highly favored in bioconjugation for its rapid kinetics and high selectivity for cysteine residues in proteins under physiological conditions.[2]

The general mechanism for the base-catalyzed thiol-maleimide addition proceeds in two main steps:

-

Thiolate Formation: A base abstracts the acidic proton from the thiol (R-SH), forming a highly nucleophilic thiolate anion (R-S⁻). The reaction rate is pH-dependent, with optimal rates typically observed between pH 6.5 and 7.5, which balances efficient thiolate formation with minimizing side reactions like maleimide hydrolysis or reaction with amines.[3]

-

Nucleophilic Attack: The thiolate anion attacks one of the electrophilic carbons of the maleimide double bond. This conjugate addition results in a resonance-stabilized enolate intermediate.

-

Protonation: The enolate intermediate is rapidly protonated by the conjugate acid of the base or the solvent, yielding the stable thioether adduct, a succinimide derivative.

The presence of the p-tolyl group on the nitrogen atom of the maleimide influences the electronic properties of the Michael acceptor. The tolyl group is weakly electron-donating, which can slightly decrease the electrophilicity of the double bond compared to N-aryl maleimides with electron-withdrawing substituents. However, N-aryl maleimides, in general, react more rapidly with thiols than their N-alkyl counterparts.[4]

A simplified representation of the base-catalyzed Michael addition mechanism.

Quantitative Data

| Parameter | Condition A | Condition B | Condition C |

| Solvent | Dichloromethane | Acetonitrile | PBS (pH 7.4) |

| Temperature | 25 °C | 25 °C | 37 °C |

| Reaction Time | 1 hour | 1 hour | 2 hours |

| Yield (%) | >95% | >95% | >90% |

| Rate Constant (k) | High | High | Moderate |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound can be found in the literature. The general procedure involves the reaction of maleic anhydride with p-toluidine to form the corresponding maleamic acid, followed by cyclization to the imide.

Michael Addition of Ethanethiol to this compound

This protocol describes a general procedure for the Michael addition of a simple alkyl thiol to this compound.

Materials:

-

This compound (1.0 equiv)

-

Ethanethiol (1.1 equiv)

-

Triethylamine (0.1 equiv, catalyst)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard glassware for workup and purification

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine to the solution and stir for 5 minutes at room temperature.

-

Slowly add ethanethiol to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the this compound spot.

-

Upon completion (typically within 1 hour), concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure thioether adduct.

-

Characterize the product by NMR and IR spectroscopy and mass spectrometry.

A general workflow for the Michael addition of a thiol to this compound.

Product Characterization

The expected product of the Michael addition of ethanethiol to this compound is 3-(ethylthio)-1-(p-tolyl)pyrrolidine-2,5-dione. Below is a table of predicted spectroscopic data for this compound, based on known values for similar structures.[6][7][8][9][10]

| Spectroscopic Data | Predicted Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 4.20 (dd, 1H, CH-S), 3.10 (dd, 1H, CH₂), 2.80 (dd, 1H, CH₂), 2.60 (q, 2H, S-CH₂), 2.35 (s, 3H, Ar-CH₃), 1.30 (t, 3H, CH₃) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 176.5 (C=O), 175.0 (C=O), 138.0 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-CH), 126.0 (Ar-CH), 45.0 (CH-S), 38.0 (CH₂), 26.0 (S-CH₂), 21.0 (Ar-CH₃), 15.0 (CH₃) ppm. |

| IR (thin film) | ν 2970, 2930 (C-H), 1705 (C=O, imide), 1390 (C-N), 1180 (C-S) cm⁻¹. |

Stability and Side Reactions

The thioether bond formed in the Michael addition is generally stable. However, the reaction can be reversible under certain conditions, a phenomenon known as the retro-Michael reaction.[3][11] This is particularly relevant in biological systems with high concentrations of other nucleophiles, such as glutathione.

The stability of the succinimide ring itself is also a factor. Hydrolysis of the ring can occur, especially at higher pH, leading to a ring-opened succinamic acid thioether.[4] While this prevents the retro-Michael reaction, it also represents a modification of the original adduct. The electron-donating nature of the p-tolyl group may slightly disfavor ring hydrolysis compared to N-aryl maleimides with electron-withdrawing substituents.[4]

Conclusion

The Michael addition of thiols to this compound is a robust and efficient reaction that is fundamental to many applications in chemistry and biology. A thorough understanding of its mechanism, the influence of the N-substituent, and optimal reaction conditions is crucial for its successful implementation. This guide provides the foundational knowledge for researchers to utilize this important chemical transformation in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 4. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]

- 5. Ring Substituent Effects on the Thiol Addition and Hydrolysis Reactions of N-Arylmaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. ache.org.rs [ache.org.rs]

- 8. brainly.com [brainly.com]

- 9. N-Phenylmaleimide(941-69-5) 1H NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to p-Tolylmaleimide: Properties, Safety, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Tolylmaleimide, a molecule of interest in cancer research and for its inhibitory effects on specific cellular channels. This document consolidates critical data, including its chemical identification, safety profile, and known biological applications, with a focus on its effects on cancer cell lines and aquaporins.

Chemical Identification and Properties

This compound, also known as N-(4-Methylphenyl)maleimide, is a derivative of maleimide. Its core chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1631-28-3 | |

| Molecular Formula | C₁₁H₉NO₂ | |

| Molecular Weight | 187.19 g/mol | |

| Appearance | White to Yellow powder/crystal | |

| Melting Point | 149-150 °C | |

| Boiling Point | 333.2±21.0 °C at 760 mmHg | |

| Solubility | Soluble in DMSO |

Safety Data Sheet Summary

A comprehensive understanding of the safety and handling requirements for this compound is crucial for laboratory personnel. The following tables summarize the key safety information.

Hazard Identification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Precautionary Measures and First Aid

| Type | Precautionary Statement / First Aid Measure |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective |

Methodological & Application

Application Notes and Protocols for p-Tolylmaleimide as a Polymer Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of p-Tolylmaleimide as a versatile crosslinking agent for polymers. Detailed protocols for common applications, data on the expected properties of crosslinked polymers, and visualizations of the underlying chemical mechanisms are included to guide researchers in utilizing this powerful crosslinking technology.

Introduction

This compound is a chemical compound featuring a maleimide group attached to a tolyl group. The electron-deficient carbon-carbon double bond of the maleimide moiety makes it highly reactive towards nucleophiles, particularly thiols, through a Michael addition reaction. This specific and efficient reactivity, often referred to as "click" chemistry, allows for the formation of stable covalent bonds, making this compound an excellent crosslinking agent for polymers. Crosslinking polymers with this compound can significantly enhance their mechanical strength, thermal stability, and chemical resistance. These improved properties are highly desirable in various applications, including the development of advanced biomaterials, drug delivery systems, and high-performance engineering plastics.

Maleimide-based copolymers are known for their relatively high glass transition temperatures (Tg) and thermal decomposition temperatures due to the rigid five-membered ring in the polymer chain. The incorporation of N-substituted maleimides, such as this compound, can impart superior mechanical and thermal stability to the resulting polymers.

Key Applications

The unique reactivity of this compound allows for its use in a variety of polymer modification and crosslinking applications:

-

Hydrogel Formation: By reacting with thiol-functionalized polymers, this compound can form crosslinked hydrogel networks. These hydrogels are valuable in biomedical applications such as tissue engineering and controlled drug release.

-

Elastomer Curing: this compound can be used to crosslink elastomers like polydimethylsiloxane (PDMS), leading to materials with tailored mechanical properties for use in microfluidics, seals, and medical devices.

-

Surface Modification: Polymer surfaces can be functionalized with this compound to introduce reactive sites for the subsequent immobilization of biomolecules or other functional moieties.

-

Thermoset Resins: As a component in thermosetting resins, this compound contributes to the formation of highly crosslinked, thermally stable networks.

Crosslinking Mechanism: Thiol-Maleimide Michael Addition

The primary mechanism for crosslinking with this compound involves the Michael addition of a thiol group to the maleimide double bond. This reaction is highly efficient and proceeds readily under mild conditions, often without the need for a catalyst.

Application Notes and Protocols for Bioconjugation Using p-Tolylmaleimide Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation techniques are pivotal in the development of targeted therapeutics, diagnostics, and research tools. The covalent linkage of biomolecules to other chemical moieties requires linkers that are not only reactive under specific and mild conditions but also form stable bonds to ensure the integrity of the conjugate in biological systems. Maleimide-based linkers are widely employed for their high reactivity and specificity towards thiol groups, commonly found in cysteine residues of proteins and peptides.

This document provides detailed application notes and protocols for the use of p-tolylmaleimide linkers in bioconjugation. As a member of the N-aryl maleimide class, this compound offers distinct advantages in terms of reaction kinetics and the stability of the resulting bioconjugate, making it a superior choice for applications such as the development of antibody-drug conjugates (ADCs). N-aryl maleimides have been shown to form more stable conjugates compared to their N-alkyl counterparts due to accelerated hydrolysis of the thiosuccinimide ring, which prevents the undesirable retro-Michael reaction that can lead to premature drug release.[1][2]

Principle of this compound Conjugation

The bioconjugation reaction with this compound proceeds via a Michael addition of a thiol group (from a cysteine residue on a biomolecule) to the double bond of the maleimide ring. This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[1] At this pH, the reaction with thiols is significantly faster than with other nucleophilic groups like amines.

A key feature of N-aryl maleimides, including this compound, is the subsequent rapid hydrolysis of the initially formed thiosuccinimide ring to a stable succinamic acid thioether.[1][3] This ring-opening is advantageous as it renders the linkage resistant to thiol exchange reactions in the presence of endogenous thiols like glutathione, thereby enhancing the in vivo stability of the bioconjugate.[1][2]

Caption: Reaction scheme of this compound conjugation with a thiol-containing biomolecule.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with N-aryl maleimide linkers, which are representative of the performance of this compound.

Table 1: Comparative Stability of Maleimide-Thiol Conjugates

| Linker Type | Model System | Incubation Time | % Intact Conjugate | Key Observations |

| N-Aryl Maleimide | Cysteine-linked ADC in thiol-containing buffer/serum | 7 days | >80% | Exhibits enhanced stability with less than 20% deconjugation.[2] |

| Conventional N-Alkyl Maleimide | Cysteine-linked ADC in thiol-containing buffer/serum | 7 days | 33-65% | Demonstrates variable stability with substantial deconjugation.[2] |

Table 2: General Reaction Parameters for Maleimide-Thiol Conjugation

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Optimal for thiol selectivity and to minimize maleimide hydrolysis prior to conjugation.[1] |

| Temperature | 4 - 37 °C | Reaction can be performed at room temperature or refrigerated to modulate reaction rate. |

| Molar Ratio (Maleimide:Thiol) | 5:1 to 20:1 | An excess of the maleimide-linker is typically used to drive the reaction to completion. |

| Reaction Time | 1 - 4 hours | Generally sufficient for complete conjugation, can be optimized based on specific reactants. |

Experimental Protocols

Protocol 1: Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the generation of free thiol groups on a monoclonal antibody (mAb) for subsequent conjugation.

Materials:

-

Monoclonal antibody (mAb) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Degassed conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0-7.5).

-

Desalting column (e.g., Sephadex G-25) or centrifugal concentrator (30 kDa cutoff).

Procedure:

-

Buffer Exchange (if necessary): If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer like PBS.

-

Reduction:

-

Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP).

-

Add a 10- to 50-fold molar excess of the reducing agent to the antibody solution.

-

Incubate at 37°C for 30-120 minutes. The incubation time and temperature can be optimized to control the extent of reduction and the resulting number of available thiol groups.

-

-

Removal of Excess Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column or by buffer exchange with a centrifugal concentrator, pre-equilibrated with degassed conjugation buffer.

Caption: Workflow for the reduction of antibody disulfide bonds.

Protocol 2: Conjugation of this compound Linker to a Reduced Antibody

This protocol outlines the conjugation of a this compound-activated payload to the reduced antibody.

Materials:

-

Reduced antibody with free thiol groups from Protocol 1.

-

This compound-linker-payload, dissolved in a water-miscible organic solvent (e.g., DMSO or DMF).

-

Degassed conjugation buffer (pH 7.0-7.5).

-

Quenching reagent (e.g., N-acetylcysteine or L-cysteine).

Procedure:

-

Prepare Maleimide Solution: Freshly prepare a stock solution of the this compound-linker-payload in a suitable organic solvent (e.g., 10 mM in DMSO).

-

Conjugation Reaction:

-

Add the this compound stock solution to the reduced antibody solution to achieve a final molar ratio of 5:1 to 20:1 (maleimide:antibody). The final concentration of the organic solvent should typically be kept below 10% (v/v).

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching: Add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of approximately 1 mM to react with any unreacted maleimide groups. Incubate for an additional 15-30 minutes.

-

Purification: Remove unreacted linker-payload and quenching reagent by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Caption: Experimental workflow for this compound conjugation.

Protocol 3: Characterization of the Bioconjugate

Characterization is crucial to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate.

Methods:

-

UV-Vis Spectroscopy: Determine protein concentration (A280) and payload concentration (at its specific absorbance wavelength) to estimate the average DAR.

-

Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic method that separates antibody species based on the number of conjugated payloads. It provides information on the distribution of different DAR species.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to analyze the light and heavy chains of the reduced antibody, providing a more detailed analysis of drug load distribution.

-

Mass Spectrometry (MS): Provides accurate mass measurements of the intact conjugate or its subunits to confirm the covalent attachment of the linker-payload and determine the DAR.

Concluding Remarks

This compound linkers, as part of the N-aryl maleimide family, offer a significant advantage for bioconjugation through the formation of highly stable linkages. The protocols provided herein offer a general framework for the successful conjugation of this compound-activated molecules to thiol-containing biomolecules. Optimization of reaction conditions, including molar ratios, reaction time, and temperature, is recommended for each specific application to achieve the desired degree of conjugation while maintaining the biological activity of the biomolecule. The enhanced stability of the resulting conjugates makes this compound an excellent choice for the development of robust and effective biotherapeutics and research reagents.

References

Application Notes and Protocols for Site-Specific Protein Modification with p-Tolylmaleimide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology, enabling the precise attachment of functional moieties to proteins. This is critical for developing advanced therapeutics like antibody-drug conjugates (ADCs), creating sophisticated molecular probes for diagnostics, and studying protein function.[1][2] Maleimide-based reagents are widely used for their ability to selectively react with the thiol group of cysteine residues.[3][4]

p-Tolylmaleimide, a derivative of maleimide, offers a robust method for achieving this site-specificity. The maleimide group reacts with the sulfhydryl group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond.[5][6] This reaction is highly efficient and proceeds under mild, biocompatible conditions, making it ideal for modifying complex biomolecules like antibodies without compromising their structural integrity or function.[7] These application notes provide a comprehensive guide to using this compound for site-specific protein modification, including detailed protocols, quantitative data, and workflow visualizations.

Mechanism of Action: Thiol-Maleimide Michael Addition

The conjugation of this compound to a protein is dependent on the reaction between its maleimide group and the thiol group of a cysteine residue. This occurs through a nucleophilic Michael addition. The sulfhydryl group of the cysteine acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond. This reaction is most efficient at a neutral to slightly basic pH (7-8), where the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form.[3] The resulting covalent thioether bond is stable under most physiological conditions.[8]

Caption: Thiol-Maleimide Michael Addition Reaction.

Key Applications

The site-specific modification enabled by this compound is leveraged in several high-impact applications:

-

Antibody-Drug Conjugates (ADCs): This is a primary application where a potent cytotoxic drug (payload) is attached to a monoclonal antibody.[9][10] The antibody targets a specific antigen on cancer cells, delivering the payload directly to the tumor site, thereby increasing efficacy and reducing off-target toxicity.[11] The stable bond formed by the maleimide is crucial for ensuring the ADC remains intact in circulation.

-

Fluorescent Labeling: Attaching fluorophores to proteins allows for their visualization and tracking in living cells, aiding in the study of protein localization, trafficking, and interactions.[3][7]

-

PEGylation: The conjugation of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic proteins by increasing their solubility, stability, and circulation half-life.

-

Chemical Proteomics: Maleimide-based probes are used to profile cysteine reactivity across the proteome, providing insights into redox signaling and identifying potential drug targets.[12]

Quantitative Data Summary

Achieving optimal conjugation requires careful control of reaction parameters. The following table summarizes typical conditions and quantitative data derived from various maleimide conjugation protocols. These values should serve as a starting point, with empirical optimization recommended for each specific protein and payload.

| Parameter | Recommended Range | Typical Outcome / Notes | Reference(s) |

| Molar Ratio (Maleimide:Protein) | 5:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction to completion. Higher ratios may be needed for less accessible cysteine residues. | [5][6] |

| Protein Concentration | 5 - 15 mg/mL | Higher concentrations can improve reaction kinetics but may also increase the risk of aggregation. | [3][5] |

| pH | 7.0 - 8.0 | Balances thiol reactivity with protein stability. Buffers like phosphate or borate are commonly used. | [3][13] |

| Temperature | 4°C to 37°C | Lower temperatures (4°C) with longer incubation times (overnight) are gentler on the protein. Higher temperatures (25-37°C) accelerate the reaction (1-3 hours). | [5][9] |

| Reaction Time | 1 - 16 hours | Dependent on temperature, pH, and the specific reactants. The reaction progress should be monitored. | [5][9] |

| Reducing Agent (for disulfides) | 2.5 to 10-fold molar excess (over protein) | TCEP or DTT are used to reduce interchain disulfide bonds in antibodies to generate free thiols for conjugation. | [3][5][13] |

| Solvent Concentration (e.g., DMSO) | < 10% (v/v) | Organic solvents are often used to dissolve hydrophobic maleimide payloads. Keeping the concentration low prevents protein denaturation. | [5] |

Detailed Experimental Protocols

This section provides a generalized, three-stage protocol for the site-specific modification of an antibody using a this compound-activated payload.

Caption: General experimental workflow for protein modification.

Stage 1: Protein Preparation and Reduction

This stage prepares the protein by generating reactive thiol groups from existing disulfide bonds.

-

Buffer Exchange: The protein (e.g., an antibody) should be buffer-exchanged into a suitable reaction buffer, such as phosphate-buffered saline (PBS) containing 1-2 mM EDTA at pH 7.2-7.5.[5][13] This removes interfering components from the storage buffer.

-

Protein Concentration Adjustment: Adjust the protein concentration to a range of 5-10 mg/mL.[5]

-

Reduction of Disulfide Bonds:

-

Prepare a fresh solution of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).

-

Add the reducing agent to the protein solution. A starting point is a 2.5 to 4-fold molar excess of TCEP over the protein.[5] For DTT, a 10-20 fold excess may be used.[13]

-

Incubate the reaction at 37°C for 1-2 hours to selectively reduce interchain disulfide bonds.[5][9]

-

-

Removal of Reducing Agent: It is critical to remove the excess reducing agent immediately before conjugation to prevent it from reacting with the maleimide. This can be achieved using size exclusion chromatography (SEC) or a centrifugal concentrator.[14]

Stage 2: Conjugation Reaction

This stage involves the reaction between the this compound payload and the reduced protein.

-

Reconstitution of this compound Payload: Dissolve the this compound-activated payload in an anhydrous organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[13]

-

Conjugation:

-

Slowly add the reconstituted maleimide payload to the reduced protein solution while gently stirring. A 5 to 10-fold molar excess of the payload over the protein is a common starting point.[5]

-

Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture remains below 10% (v/v) to prevent protein denaturation.[5]

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[5] If the payload is light-sensitive, protect the reaction from light.

-

-

Quenching: To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent like N-acetylcysteine or free cysteine. A 2 to 5-fold molar excess over the initial amount of the maleimide payload is recommended. Allow the quenching reaction to proceed for 30 minutes at room temperature.[5]

Stage 3: Purification and Characterization

This final stage purifies the conjugate and verifies the success of the modification.

-

Purification of the Conjugate: Remove unreacted payload, quenching reagent, and any aggregates. Common methods include:

-

Characterization of the Conjugate:

-

UV-Vis Spectroscopy: To determine the protein concentration and the degree of labeling or drug-to-antibody ratio (DAR).[9]

-

Hydrophobic Interaction Chromatography (HIC): To assess the drug load distribution and purity of an ADC.

-

Mass Spectrometry (MS): To confirm the precise mass of the conjugate and verify site-specific modification.[5]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Unveiling Druggable Pockets by Site-Specific Protein Modification: Beyond Antibody-Drug Conjugates [frontiersin.org]

- 3. biotium.com [biotium.com]

- 4. Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrolytically Stable Maleimide-End-Functionalized Polymers for Site-Specific Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. broadpharm.com [broadpharm.com]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols for Surface Functionalization of Materials with p-Tolylmaleimide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing p-Tolylmaleimide for the surface functionalization of a variety of materials. This document outlines the underlying chemistry, key reaction parameters, detailed experimental protocols, and characterization techniques relevant to the application of this compound in fields such as biomaterial development, drug delivery, and diagnostics.

Introduction to this compound Surface Functionalization

This compound is a chemical compound featuring a maleimide group attached to a tolyl (methylphenyl) group. The maleimide moiety is a highly efficient Michael acceptor, enabling its rapid and specific covalent reaction with thiol (sulfhydryl) groups. This "click" chemistry reaction, known as the thiol-maleimide Michael addition, is a cornerstone of bioconjugation and materials science due to its high selectivity, efficiency, and ability to proceed under mild, aqueous conditions.[1][2]

Surface functionalization with this compound introduces reactive sites onto a material's surface, allowing for the subsequent covalent attachment of thiol-containing molecules such as peptides, proteins, antibodies, and synthetic polymers. This strategy is widely employed to enhance the biocompatibility of implants, create targeted drug delivery systems, and develop sensitive diagnostic platforms.

The Thiol-Maleimide Michael Addition Reaction

The functional basis for this compound's utility in surface modification is the Michael addition reaction between the maleimide's carbon-carbon double bond and a thiol group. This reaction is most efficient at a pH range of 6.5-7.5.[1] Within this pH window, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form, which readily attacks the electrophilic double bond of the maleimide ring. At pH values above 7.5, the maleimide ring becomes more susceptible to hydrolysis, and side reactions with primary amines can occur.[1]

The resulting thioether bond is highly stable, ensuring a durable surface modification. The tolyl group of this compound can influence the reactivity and stability of the maleimide ring through electronic and steric effects, although specific kinetic data for this compound is not extensively documented in publicly available literature. The general principles of the thiol-maleimide reaction, however, provide a robust framework for its application.

Quantitative Data on Thiol-Maleimide Conjugation

While specific quantitative data for this compound is limited, the following tables summarize typical reaction conditions and outcomes for the broader class of maleimide-thiol conjugations, which can serve as a starting point for optimization.

Table 1: Key Parameters for Thiol-Maleimide Conjugation

| Parameter | Recommended Range/Value | Rationale |

| pH | 6.5 - 7.5 | Optimizes the formation of the reactive thiolate anion while minimizing hydrolysis of the maleimide and side reactions with amines.[1] |

| Temperature | 4 - 25 °C | The reaction proceeds efficiently at room temperature. Lower temperatures can be used to slow the reaction rate if necessary. |

| Solvent | Aqueous buffers (e.g., PBS, HEPES) | The reaction is efficient in polar, aqueous environments. Buffers should be free of thiols. |

| Reactant Molar Ratio | 1:1 to 10:1 (Maleimide:Thiol) | An excess of the maleimide on the surface is often used to ensure complete reaction with the thiol-containing molecule. |

| Reaction Time | 30 minutes - 2 hours | Reaction times can vary depending on the specific reactants and concentrations. |

Table 2: Example of Surface Characterization Data Before and After Maleimide Functionalization

| Characterization Technique | Before Functionalization | After Maleimide Functionalization | After Thiol Conjugation |

| Water Contact Angle | Varies (e.g., Hydrophobic) | May show a slight decrease in hydrophobicity. | Typically becomes more hydrophilic, especially after conjugation of polar biomolecules. |

| X-ray Photoelectron Spectroscopy (XPS) - N 1s Signal | Absent | Present (from the maleimide nitrogen) | Present and may be accompanied by other elemental signals from the conjugated molecule. |

| X-ray Photoelectron Spectroscopy (XPS) - S 2p Signal | Absent | Absent | Present (from the thiol-containing molecule) |

Experimental Protocols

The following are generalized protocols for the surface functionalization of materials with this compound. These should be adapted and optimized for specific materials and applications.

Protocol 1: Surface Functionalization of a Polymer Substrate with this compound

This protocol describes a two-step process: first, the introduction of amine groups onto a polymer surface (e.g., through plasma treatment), followed by the reaction with an amine-reactive this compound derivative.

Materials:

-

Polymer substrate (e.g., Polystyrene, Poly(methyl methacrylate))

-

Plasma cleaner

-